molecular formula C18H20N4O2 B2951173 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide CAS No. 955602-64-9

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide

Cat. No.: B2951173
CAS No.: 955602-64-9
M. Wt: 324.384
InChI Key: IMSUTLDBDPJYCH-UHFFFAOYSA-N
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Description

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, particularly the Wnt/β-catenin pathway . Its primary research value lies in its utility for probing the pathological mechanisms and potential treatment avenues for neurological disorders and cancers. By inhibiting GSK-3β, this compound promotes the stabilization and nuclear accumulation of β-catenin, which acts as a transcriptional co-activator for genes governing cell proliferation and survival. In neuroscience research, it is a critical tool for investigating the link between GSK-3β dysregulation and neurodegenerative diseases like Alzheimer's disease , as the kinase is implicated in hyperphosphorylation of tau protein. In oncology, its application focuses on exploring the therapeutic potential of modulating the Wnt pathway in cancers where it is aberrantly activated. This makes the compound invaluable for studying conditions such as colorectal cancer and other malignancies driven by Wnt/β-catenin signaling dysregulation . Researchers utilize this inhibitor to elucidate complex signaling networks and to validate GSK-3β as a molecular target in various disease models.

Properties

IUPAC Name

N-cyclohexyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(20-14-7-2-1-3-8-14)11-22-15-9-5-4-6-13(15)10-16(22)18-21-19-12-24-18/h4-6,9-10,12,14H,1-3,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSUTLDBDPJYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the oxadiazole ring and indole moiety, suggest a diverse range of pharmacological applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure includes:

  • Indole moiety : Known for various biological activities.
  • Oxadiazole ring : Associated with antimicrobial and anticancer properties.
  • Cyclohexyl group : Potentially enhances lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and indole structures exhibit significant antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

CompoundActivityReference
This compoundAntimicrobial

Anticancer Properties

Studies have shown that similar derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interact with specific molecular targets may play a crucial role in its anticancer effects.

CompoundActivityReference
This compoundAnticancer

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. Preliminary data suggest it may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

CompoundActivityReference
This compoundAnti-inflammatory

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve:

  • Enzyme inhibition : Interaction with specific enzymes involved in metabolic pathways.
  • Receptor modulation : Binding to receptors that regulate cellular responses.

Case Studies

Several case studies have explored the biological activity of similar compounds. For instance:

  • Antimicrobial Evaluation : A study demonstrated that oxadiazole derivatives exhibited strong antibacterial activity against Gram-positive bacteria.
  • Anticancer Screening : In vitro assays showed significant cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations, molecular properties, and biological activities of the target compound and its analogs:

Compound Name & ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Indole-1,3,4-oxadiazole N-Cyclohexylacetamide Not provided Inferred anticancer potential -
2a–i () Indole-1,3,4-oxadiazole Thiazol/benzothiazol-thioacetamide Not provided Anticancer (in vitro)
Carbazole-oxadiazole analog () Carbazole-1,3,4-oxadiazole Acetyl, methyl, trifluoromethyl Not provided Biological evaluation pending
N-Cyclopropyl analog () Indole-oxoacetamide Cyclopropyl, oxo group 242.27 Not specified
Key Observations:

Substituent Effects on Lipophilicity: The N-cyclohexylacetamide group in the target compound is bulkier and more lipophilic than the thiazol/benzothiazol groups in analogs. This may enhance membrane permeability but reduce aqueous solubility compared to compounds .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The thioacetamide-thiazol substituents in are electron-withdrawing, which could increase reactivity toward biological targets, whereas the cyclohexyl group in the target compound is electron-donating, possibly altering binding kinetics .

Hydrogen Bonding Capacity :

  • The oxo group in ’s analog may participate in hydrogen bonding, improving solubility and target affinity compared to the target compound’s acetamide group .

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